4-Fluorophenethylzinc bromide 0.5 M in Tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenethylzinc bromide 0.5 M in Tetrahydrofuran is a specialized organozinc reagent used in various chemical reactions. This compound is a solution of 4-Fluorophenethylzinc bromide in Tetrahydrofuran, a solvent known for its ability to stabilize reactive intermediates. The compound is particularly valuable in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluorophenethylzinc bromide typically involves the reaction of 4-Fluorophenethyl bromide with zinc in the presence of Tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluorophenethyl bromide+Zn→4-Fluorophenethylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 4-Fluorophenethylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The reaction is typically monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure complete conversion and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenethylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.
Catalysts: Palladium or nickel complexes.
Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.
Major Products
The major products formed from reactions involving 4-Fluorophenethylzinc bromide include substituted aromatic compounds, alcohols, and biaryl compounds. The specific product depends on the nature of the electrophile and the reaction conditions.
Scientific Research Applications
4-Fluorophenethylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Biological Studies: It is utilized in the synthesis of biologically active compounds for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 4-Fluorophenethylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and addition, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 4-Methoxybenzylzinc chloride
- 2-Propylzinc bromide
- 2,6-Difluorophenylzinc bromide
Uniqueness
4-Fluorophenethylzinc bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound
Properties
IUPAC Name |
bromozinc(1+);1-ethyl-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYHJYCHOBXAIL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC=C(C=C1)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.